

Potential off-target effects of AVE 0991 sodium salt

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Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B10800321

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Technical Support Center: AVE 0991 Sodium Salt

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **AVE 0991 sodium salt**. The information addresses potential off-target effects and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Is **AVE 0991 sodium salt** exclusively selective for the Mas receptor?

AVE 0991 is primarily characterized as a selective agonist for the Mas receptor, the receptor for Angiotensin-(1-7).^{[1][2][3]} However, experimental evidence suggests that its functional effects in some contexts can be influenced by other receptors, even though direct binding to these receptors may be negligible.

Q2: Does AVE 0991 bind to Angiotensin II type 1 (AT1) or type 2 (AT2) receptors?

Direct radioligand binding studies have shown that AVE 0991 has negligible affinity for both AT1 and AT2 receptors, with reported IC₅₀ values greater than 1000 nM.^{[4][5][6][7]} One study noted only approximately 12% inhibition of specific Ang II binding at a high concentration of 10 µM.^[8]

Q3: If AVE 0991 doesn't bind to AT1 or AT2 receptors, why do antagonists for these receptors sometimes block its effects?

This is a critical point of consideration when working with AVE 0991. While direct binding is minimal, the functional effects of AVE 0991 can be attenuated or blocked by AT1 and AT2 receptor antagonists in certain experimental models.^{[1][5][8][9]} For instance, the antidiuretic effect of AVE 0991 in mice was partially blocked by AT1 antagonists (~60%) and completely blocked by AT2 antagonists.^{[5][8][9]} Similarly, AVE 0991-induced nitric oxide (NO) production in endothelial cells was inhibited by both AT1 and AT2 antagonists.^{[1][2]}

This phenomenon is likely due to:

- **Receptor Heterodimerization:** The Mas receptor can form heterodimers with AT1 and/or AT2 receptors.^{[6][8]} This physical interaction can lead to functional crosstalk, where the conformational state of one receptor influences the signaling of the other.
- **Functional Antagonism and Crosstalk:** The signaling pathways activated by the Mas receptor can intersect with those regulated by AT1 and AT2 receptors.^{[1][4][5][8]} Therefore, blockade of AT1 or AT2 receptors may indirectly modulate the downstream signaling cascade initiated by AVE 0991 at the Mas receptor.

Q4: What is the nature of the interaction between AVE 0991 and the bradykinin B2 receptor?

AVE 0991 has been shown to potentiate the hypotensive effects of bradykinin.^{[10][11][12]} This interaction is not due to direct binding to the B2 receptor but is mediated through the Mas receptor and is dependent on nitric oxide (NO) production.^{[10][11]} A synergistic effect on NO release is observed when AVE 0991 and bradykinin are co-administered.^{[10][11]} Blockade of the Mas receptor abolishes this potentiation.^{[10][11]}

Troubleshooting Guide

Observed Issue	Potential Cause	Troubleshooting Steps
Variability in experimental results or unexpected outcomes.	Potential off-target effects through functional interactions with AT1/AT2 receptors.	1. Include appropriate controls with AT1 receptor antagonists (e.g., Losartan, EXP 3174) and AT2 receptor antagonists (e.g., PD 123,177) to assess their impact on the observed effects of AVE 0991. 2. Use cell lines with and without expression of AT1 and AT2 receptors to dissect the contribution of each receptor. 3. Consider using Mas receptor knockout models to confirm the on-target effects of AVE 0991.
Inconsistent nitric oxide (NO) production in response to AVE 0991.	Involvement of multiple signaling pathways (Mas, AT1, AT2, B2).	1. Co-administer with the Mas receptor antagonist A-779 to confirm the Mas-dependency of NO production. 2. Use antagonists for AT1, AT2, and bradykinin B2 receptors to delineate the contribution of each pathway to the overall NO response. 3. Ensure consistent experimental conditions, as the interplay between these pathways can be cell-type and context-specific.
Discrepancy between in vitro and in vivo results.	Complex physiological interactions in vivo.	1. Be aware that systemic administration of AVE 0991 may lead to different outcomes than those observed in isolated cell cultures due to the interplay between different receptor systems and cell

types in a whole organism.[4]

2. Carefully consider the dose and route of administration in animal models.

Quantitative Data Summary

Table 1: Binding Affinity of AVE 0991 for Angiotensin Receptors

Ligand	Receptor	Cell Line	Radioligand	IC50 (nM)	Reference(s)
AVE 0991	Mas	Bovine Aortic Endothelial Cells	[¹²⁵ I]-Ang-(1-7)	21 ± 35	[1][2][13][14][15]
Mas	Mas-transfected COS cells	[¹²⁵ I]-Ang-(1-7)	47.5	[5]	
AT1	AT1R-transfected HEK-293 cells	[¹²⁵ I]-[Sar ¹ ,Ile ⁸]Ang II	> 1000	[4][5][6][7]	
AT2	AT2R-transfected HEK-293 cells	[¹²⁵ I]-[Sar ¹ ,Ile ⁸]Ang II	> 1000	[4][5][6][7]	

Table 2: Functional Inhibition of AVE 0991-Induced Effects by Various Antagonists

Effect of AVE 0991	Antagonist	Experimental Model	% Inhibition	Reference(s)
NO and O ₂ ⁻ Production	[D-Ala ⁷]-Ang-(1-7) (Mas antagonist)	Bovine Aortic Endothelial Cells	~50%	[1][2]
NO and O ₂ ⁻ Production	EXP 3174 (AT1 antagonist)	Bovine Aortic Endothelial Cells	~50%	[1][2]
NO Production	PD 123,177 (AT2 antagonist)	Bovine Aortic Endothelial Cells	~90%	[1][2]
NO and O ₂ ⁻ Production	Bradykinin B2 receptor blockade	Bovine Aortic Endothelial Cells	~80%	[1][2]
Antidiuretic Effect	AT1 antagonists (Losartan, Valsartan)	Water-loaded mice	~60%	[1][5][8][9]
Antidiuretic Effect	AT2 antagonists (PD123319, PD123177)	Water-loaded mice	100%	[1][5][8][9]

Experimental Protocols

1. Radioligand Binding Assay for AT1 and AT2 Receptors (Competitive Binding)

- Objective: To determine the binding affinity of AVE 0991 for AT1 and AT2 receptors.
- Materials:
 - HEK-293 cells stably transfected with either human AT1R or AT2R.
 - Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
 - Radioligand: [¹²⁵I]-[Sar¹,Ile⁸]AngII.
 - Non-specific binding control: Unlabeled Angiotensin II (1 μM).

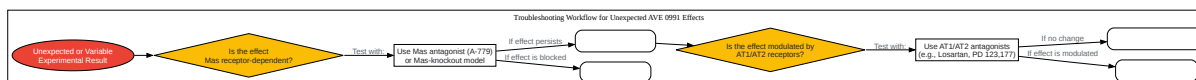
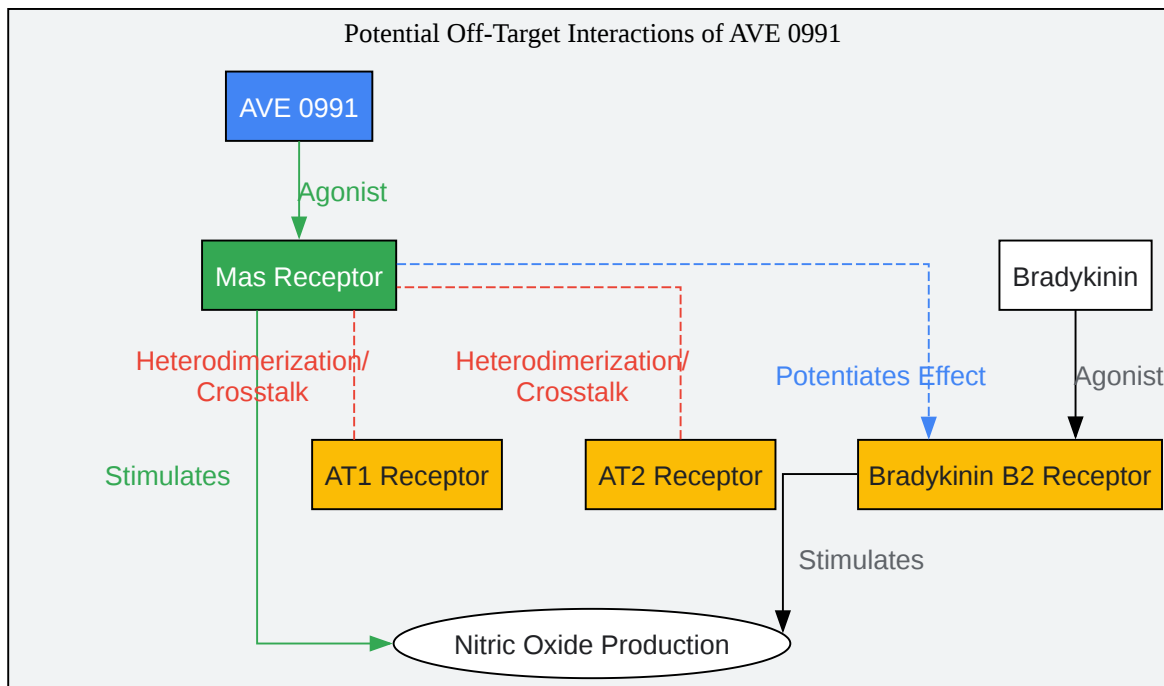
- **AVE 0991 sodium salt** at various concentrations.
- 96-well plates.
- Cell harvester and glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).
- Scintillation counter.
- Procedure:
 - Prepare cell membranes from the transfected HEK-293 cells by homogenization and centrifugation.
 - In a 96-well plate, add cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of [¹²⁵I]-[Sar¹,Ile⁸]AngII (e.g., 50 pM), and varying concentrations of AVE 0991.
 - For total binding, omit AVE 0991. For non-specific binding, add 1 µM unlabeled Angiotensin II.
 - Incubate the plate with gentle agitation (e.g., 60 minutes at 37°C for AT1R, 180 minutes at 37°C for AT2R).
 - Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
 - Wash the filters multiple times with ice-cold wash buffer.
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Determine the IC₅₀ value by non-linear regression analysis of the competition curve.

2. Measurement of Nitric Oxide (NO) Production in Endothelial Cells

- Objective: To measure the release of NO from endothelial cells in response to AVE 0991.
- Materials:

- Primary endothelial cells (e.g., bovine aortic endothelial cells - BAECs).
- Cell culture medium.
- DAF-FM diacetate (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate).
- **AVE 0991 sodium salt.**
- Antagonists (optional, for troubleshooting): A-779, Losartan, PD 123,177.
- Fluorescence microscope or plate reader.
- Procedure:
 - Seed endothelial cells in a suitable format (e.g., 96-well plate or coverslips).
 - Load the cells with DAF-FM diacetate (e.g., 5 μ M in serum-free medium) for 30-60 minutes at 37°C.
 - Wash the cells with buffer (e.g., PBS) to remove excess probe.
 - Allow for de-esterification of the dye by incubating in fresh medium for an additional 15-30 minutes.
 - Treat the cells with AVE 0991 at the desired concentration. If using antagonists, pre-incubate with the antagonist before adding AVE 0991.
 - Measure the fluorescence intensity at appropriate time points using a fluorescence microscope (excitation ~495 nm, emission ~515 nm) or a fluorescence plate reader.
 - An increase in fluorescence intensity corresponds to an increase in NO production.

Visualizations



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